Product packaging for 6H-Pyrrolo[3,4-g]quinoxaline(Cat. No.:CAS No. 16767-43-4)

6H-Pyrrolo[3,4-g]quinoxaline

Cat. No.: B579502
CAS No.: 16767-43-4
M. Wt: 169.187
InChI Key: JTWFKGRPOSEQPB-UHFFFAOYSA-N
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Description

6H-Pyrrolo[3,4-g]quinoxaline is a privileged, electron-deficient heterocyclic scaffold of significant value in advanced materials science and medicinal chemistry research. Its fused-ring structure provides a versatile core for developing novel compounds with tailored electronic and biological properties. In the field of organic electronics, this scaffold is a foundational building block for high-performance conjugated polymers. Researchers have functionalized it with dicarboxylic imide groups to create the strong electron-accepting moiety Pyrrolo[3,4-g]quinoxaline-6,8-dione (PQD) . When copolymerized with electron-donating units, these polymers feature deep-lying HOMO levels and exhibit bathochromic absorption, making them excellent candidates for bulk-heterojunction polymer solar cells (PSCs) . Devices incorporating these PQD-based copolymers have achieved high open-circuit voltages of around 1.0 V and power conversion efficiencies up to 4.9% . In pharmaceutical and biochemical research, the pyrroloquinoxaline scaffold is recognized as a promising pharmacophore for designing kinase inhibitors . Quinoxaline derivatives have been strategically designed and synthesized as potent type II inhibitors targeting tyrosine kinases such as EphA3 and EphB4, which are relevant in oncology research . These compounds have demonstrated high efficacy in controlling tumor size in relevant lymphoma models and have shown broad anti-proliferative activity in cancer cell line panels . Furthermore, closely related heterocyclic systems, such as pyrazolo[3,4-g]quinoxaline derivatives, have exhibited notable inhibitory potencies against Pim-1, Pim-2, and Pim-3 kinases, underscoring the therapeutic potential of this structural class .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B579502 6H-Pyrrolo[3,4-g]quinoxaline CAS No. 16767-43-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16767-43-4

Molecular Formula

C10H7N3

Molecular Weight

169.187

IUPAC Name

8H-pyrrolo[3,4-g]quinoxaline

InChI

InChI=1S/C10H7N3/c1-2-13-10-4-8-6-11-5-7(8)3-9(10)12-1/h1-5H,6H2

InChI Key

JTWFKGRPOSEQPB-UHFFFAOYSA-N

SMILES

C1C2=CC3=NC=CN=C3C=C2C=N1

Synonyms

6H-Pyrrolo[3,4-g]quinoxaline

Origin of Product

United States

Synthetic Methodologies and Strategies for 6h Pyrrolo 3,4 G Quinoxaline and Its Derivatives

Overview of Key Reaction Types and Cascade Processes for Pyrroloquinoxaline Scaffold Construction

The construction of the pyrroloquinoxaline scaffold is primarily achieved through the formation of the pyrazine (B50134) ring fused to a pre-existing pyrrole (B145914) moiety. A common and historical method involves the condensation of an ortho-diaminoarene with a 1,2-dicarbonyl compound. mdpi.com In the context of 6H-pyrrolo[3,4-g]quinoxaline, this would conceptually involve a substituted diaminopyrrole reacting with a suitable dicarbonyl species.

Cascade reactions, also known as domino or tandem reactions, have emerged as powerful tools for the efficient synthesis of complex heterocyclic systems like pyrroloquinoxalines. These processes involve a sequence of intramolecular or intermolecular reactions where the subsequent transformation is triggered by the functionality generated in the previous step, all occurring in a single pot. researchgate.netrsc.org For instance, a cascade process could be initiated by a Pictet-Spengler type reaction, where an iminium intermediate, formed from the condensation of an aminophenylpyrrole and an aldehyde, undergoes intramolecular electrophilic addition. londonmet.ac.uk This is often followed by an in-situ oxidation step to yield the aromatic pyrroloquinoxaline system. londonmet.ac.uk Such cascade sequences are highly atom-economical and can rapidly build molecular complexity from simple starting materials. rsc.org

Another key strategy involves the intramolecular reductive amination of a nitrophenylpyrrole-carbaldehyde intermediate. semanticscholar.org This approach first constructs the necessary precursors and then induces cyclization through reduction of the nitro group to an amine, which then reacts with the adjacent aldehyde.

Cycloaddition Reactions for Annulation of the Pyrrolo[3,4-g]quinoxaline System

Cycloaddition reactions represent a powerful and convergent approach to construct the pyrrolo[3,4-g]quinoxaline ring system. These reactions involve the formation of a cyclic product from two or more unsaturated molecules. In the context of this specific scaffold, [3+2] and [5+1] cycloadditions are particularly relevant.

One prominent example is the 1,3-dipolar cycloaddition of quinoxalinium N-ylides to alkenes and alkynes. semanticscholar.org This method allows for the annulation of the pyrrole ring onto a pre-existing quinoxaline (B1680401) core. Similarly, the reaction of benzimidazolium ylides with activated alkynes can lead to pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, demonstrating the versatility of ylide cycloadditions in constructing this heterocyclic family. revistadechimie.ro

Ruthenium-catalyzed [5+1] annulation has been reported for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-aminophenyl)pyrroles and α-carbonyl sulfoxonium ylides. thieme-connect.com This one-step method proceeds under ambient conditions with high functional group tolerance. thieme-connect.com The proposed mechanism involves the coordination of the ruthenium catalyst to the aminophenylpyrrole, followed by the formation of a five-membered ruthenacycle intermediate. thieme-connect.com Subsequent coordination of the sulfoxonium ylide and further reaction steps lead to the final annulated product. thieme-connect.com

Furthermore, dipolar cycloaddition reactions using quinoxalinequinone and diazomethane (B1218177) have been employed to prepare pyrazolo[3,4-g]quinoxalines, which are structurally related to the target scaffold. researchgate.netarkat-usa.org While not directly forming the pyrrole ring, this highlights the utility of cycloaddition strategies in building fused heterocyclic systems based on the quinoxaline core.

Transition Metal-Catalyzed Approaches to Pyrrolo[3,4-g]quinoxaline Derivatives

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the this compound scaffold is no exception. Catalysts based on gold and palladium have proven to be particularly effective in mediating key bond-forming reactions.

Gold-Catalyzed Hydroamination and Cyclization Protocols

Gold catalysts, particularly Au(I) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. mdpi.com This property has been harnessed in the synthesis of pyrrolo-fused quinoxalines through intramolecular hydroamination reactions. mdpi.comresearchgate.net A notable example is a gold-catalyzed protocol to obtain functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines from appropriately substituted N-alkynyl indoles. mdpi.comresearchgate.net The reaction proceeds via a 6-exo-dig cyclization, where the amino group attacks the gold-activated alkyne, leading to the formation of the quinoxaline ring. mdpi.com This method is characterized by its mild reaction conditions and tolerance to a variety of functional groups, including halogens, alkoxy, cyano, ketone, and ester groups. mdpi.comresearchgate.net

The general mechanism for gold-catalyzed hydroamination involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. mdpi.com Nucleophilic attack by the amine then occurs, followed by a protodeauration step to release the catalyst and furnish the cyclized product. mdpi.com Cascade reactions involving gold-catalyzed hydroamination have also been developed, allowing for the synthesis of multi-substituted pyrroles from α-amino ketones and alkynes, which can be precursors to more complex heterocyclic systems. organic-chemistry.org

CatalystSubstrateProductYieldReference
Au(I)N-alkynyl indolesFunctionalized 3H-pyrrolo-[1,2,3-de]quinoxalinesGood to high mdpi.comresearchgate.net
Au(I)α-amino ketones and alkynesMulti-substituted pyrrolesHigh organic-chemistry.org

Palladium-Mediated Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. libretexts.orgscielo.br In the synthesis of pyrroloquinoxaline derivatives, these reactions are often employed to introduce substituents or to construct the core heterocyclic structure.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a key method for forming the pyrazine ring of the quinoxaline system. libretexts.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. For the synthesis of pyrroloquinoxalines, this could involve an intramolecular cyclization of a pyrrole substrate bearing both an amino group and a halide on an adjacent aromatic ring.

Palladium catalysts are also used in other cross-coupling reactions like the Suzuki-Miyaura reaction to append aryl groups to the pyrroloquinoxaline scaffold. tandfonline.com For instance, 4-chloropyrrolo[1,2-a]quinoxalines can be coupled with 4-formylphenylboronic acid using a palladium catalyst to yield the corresponding 4-aryl substituted derivatives. tandfonline.com The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been utilized in the synthesis of pyrrolo[2,3-b]quinoxalines. researchgate.net

ReactionCatalystSubstratesProductReference
Buchwald-Hartwig AminationPalladium complexAryl halide, AmineArylamine libretexts.org
Suzuki-Miyaura CouplingPd(PPh₃)₄4-chloropyrrolo[1,2-a]quinoxaline, 4-formylphenylboronic acid4-(pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehyde tandfonline.com
Sonogashira CouplingPd(PPh₃)₂Cl₂N-alkyl-3-chloroquinoxaline-2-amines, propargylic alcohols2-alkanol-substituted pyrrolo[2,3-b]quinoxalines researchgate.net

Oxidative Cyclization Strategies for Pyrrolo[3,4-g]quinoxaline Ring Formation

Oxidative cyclization provides a direct and efficient pathway for the construction of the this compound ring system. These methods often involve the formation of the heterocyclic core through a C-H activation and C-N or C-C bond formation, coupled with an oxidation step to achieve the final aromatic system.

A prominent example is the condensation of aminophenylpyrroles with aldehydes, which initially forms a dihydro-pyrroloquinoxaline intermediate. londonmet.ac.uk This intermediate is then oxidized to the aromatic pyrroloquinoxaline. londonmet.ac.uk Air is often a sufficient oxidant for this transformation, making it an environmentally benign process. londonmet.ac.uk In some cases, specific oxidizing agents like manganese dioxide (MnO₂) or TEMPO oxoammonium salts are employed to facilitate the oxidation. londonmet.ac.uk

Electrochemical methods have also emerged as a powerful tool for oxidative dehydrogenative annulation. rsc.org For instance, the electrochemical reaction of 1-(2-aminophenyl)pyrroles with ethers like tetrahydrofuran (B95107) (THF) can yield pyrrolo[1,2-a]quinoxaline derivatives. rsc.org In this process, THF acts as both a reactant and a solvent, and the reaction proceeds through the functionalization of C(sp³)–H bonds and the construction of C–C and C–N bonds, with hydrogen gas as the only byproduct. rsc.org

Furthermore, radical-based oxidative cyclizations have been developed. The use of phenyliodine diacetate in the presence of 2-nitropropane (B154153) and DBU has been shown to effect the cyclization of appropriate precursors to yield pyrroloquinoxalines. rsc.org

Multi-Component and One-Pot Synthetic Sequences for Diverse Pyrrolo[3,4-g]quinoxaline Scaffolds

Multi-component reactions (MCRs) and one-pot syntheses have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular diversity. rsc.orgacs.org These strategies are well-suited for the construction of complex heterocyclic scaffolds like this compound.

A notable example is the p-TsOH-mediated one-pot, three-component methodology for the synthesis of C-4 substituted pyrrolo/indolo[1,2-a]quinoxalines. acs.org This reaction brings together 2-(1-indolyl)-aniline, ninhydrin (B49086), and various nucleophiles like alcohols or amines in a single pot to afford a library of diversely substituted quinoxalines. acs.orgresearchgate.net The reaction proceeds through the formation of a spirocyclic intermediate, which then undergoes nucleophilic addition, ring-opening, and ring-closure (ANRORC mechanism) to yield the final product. researchgate.net

Another versatile approach is the Ugi four-component reaction (Ugi-4CR), which can be followed by a copper-catalyzed tandem transformation to synthesize a broad spectrum of indolo/pyrrolo-[1,2-a]quinoxaline-6/4-carboxamides. rsc.org In this sequence, the initial Ugi condensation of an aldehyde, an amine, an acid, and an isocyanide forms a bis-amide intermediate, which then undergoes an intramolecular C-H/N-H bond functionalization under copper catalysis to construct the final heterocyclic system. rsc.org

The Pictet-Spengler reaction is another cornerstone of one-pot syntheses for pyrroloquinoxalines. londonmet.ac.uk A catalytic amount of acetic acid can mediate the condensation of an aminophenylpyrrole with an aldehyde, followed by intramolecular cyclization and air oxidation to furnish 4-arylpyrrolo[1,2-a]quinoxalines in high yields under mild conditions. londonmet.ac.uk Similarly, indium(III) chloride has been used to catalyze a two-component reaction of 1-(2-aminophenyl)pyrroles with 2-propargyloxybenzaldehydes, leading to complex fused quinoxaline systems in a single operation. acs.orgnih.gov

Reaction TypeKey ReagentsProductKey FeaturesReference
Three-Component Reaction2-(1-indolyl)-aniline, ninhydrin, nucleophileC-4 substituted pyrrolo/indolo[1,2-a]quinoxalinesp-TsOH mediated, ANRORC mechanism acs.orgresearchgate.net
Ugi-4CR/Tandem CyclizationAldehyde, amine, acid, isocyanideIndolo/pyrrolo-[1,2-a]quinoxaline-6/4-carboxamidesCopper-catalyzed C-H/N-H functionalization rsc.org
Pictet-Spengler ReactionAminophenylpyrrole, aldehyde4-Arylpyrrolo[1,2-a]quinoxalinesAcetic acid catalysis, air oxidation londonmet.ac.uk
Two-Component Reaction1-(2-aminophenyl)pyrrole, 2-propargyloxybenzaldehydeFused pyrrolo[2,1-c]quinoxalinesInCl₃ catalysis, three new bonds formed acs.orgnih.gov

Stereoselective and Regioselective Synthesis Considerations and Their Impact on Product Diversity

The strategic synthesis of complex heterocyclic scaffolds such as this compound and its derivatives places significant demands on controlling selectivity. Regioselectivity, the control over the orientation of bond formation, and stereoselectivity, the control over the three-dimensional arrangement of atoms, are paramount. These factors dictate the final molecular architecture and, consequently, the material and biological properties of the resulting compounds. While specific studies on the stereoselective synthesis of the this compound core are limited, principles can be extrapolated from closely related heterocyclic systems, including various isomers and derivatives like pyrazolo[3,4-g]quinoxalines and pyrrolo[3,4-g]indazoles.

Regioselective Synthesis Considerations

Regiochemical control is crucial both during the initial construction of the heterocyclic framework and in subsequent functionalization steps. The substitution pattern on the quinoxaline and pyrrole rings defines the specific isomer and is fundamental to modulating the electronic properties and biological activity of the molecule.

One key strategy for achieving regioselectivity involves the cyclocondensation of unsymmetrically substituted precursors. For instance, in the synthesis of related tricyclic systems like pyrazolo[3,4-g]quinoxalines, the reaction of 5,6-diaminoindazole with suitable 1,2-dicarbonyl compounds can yield diversely substituted products. arkat-usa.org The nature and position of substituents on both reactants guide the orientation of the cyclization.

Another powerful approach involves cycloaddition reactions. The synthesis of pyrazolo[3,4-g]quinoxalines has been achieved via dipolar cycloaddition using quinoxalinequinone and diazomethane. arkat-usa.org Similarly, the synthesis of 1,7-dihydropyrrolo[3,4-g]indazoles, a close structural analog, demonstrates regioselectivity in the reaction of isoindoles with hydrazines. The reaction with an alkylhydrazine tends to favor substitution at the N2 position of the pyrazole (B372694) ring, while an arylhydrazine directs substitution to the N1 position, showcasing how the choice of reagent can control the product's regiochemistry. arkat-usa.org

Post-synthesis functionalization of the heterocyclic core is another critical area where regioselectivity is essential. Studies on the bromination of pyrrolo[1,2-a]quinoxalines, a related isomer, have shown that the reaction site can be controlled by the choice of brominating agent and reaction conditions. rsc.org Using tetrabutylammonium (B224687) tribromide (TBATB), chemists can achieve highly selective C3-bromination or C1,C3-dibromination. rsc.org This ability to selectively functionalize specific positions is vital for creating a library of derivatives for structure-activity relationship (SAR) studies.

Table 1: Examples of Regioselective Reactions in Pyrroloquinoxaline-related Systems
Starting Material(s)Reaction TypeKey Reagents/ConditionsMajor Regioisomeric Product(s)Reference
Isoindoles + AlkylhydrazineCyclocondensation-N2-alkylated 1,7-dihydropyrrolo[3,4-g]indazoles arkat-usa.org
Isoindoles + ArylhydrazineCyclocondensation-N1-arylated 1,7-dihydropyrrolo[3,4-g]indazoles arkat-usa.org
Pyrrolo[1,2-a]quinoxalinesElectrophilic BrominationTBATB (1.1 eq), CH2Cl2, rtC3-brominated pyrrolo[1,2-a]quinoxalines rsc.org
Pyrrolo[1,2-a]quinoxalinesElectrophilic BrominationTBATB (2.2 eq), CH2Cl2, rtC1,C3-dibrominated pyrrolo[1,2-a]quinoxalines rsc.org

Stereoselective Synthesis Considerations

The introduction of chirality into the this compound scaffold can lead to enantiomers or diastereomers with distinct biological activities. Stereoselectivity is most often achieved through asymmetric catalysis or by using chiral starting materials in reactions that create one or more stereocenters.

Pericyclic reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools for stereoselective synthesis. A Diels-Alder/dehydrogenation sequence has been reported for the synthesis of pyrrolo[3,4-g]indazole-6,8-diones, which are derivatives of the target scaffold. researchgate.net The concerted nature of the Diels-Alder reaction allows for the predictable and controlled formation of multiple stereocenters in the cycloadduct.

Furthermore, 1,3-dipolar cycloaddition reactions have been employed to create highly substituted, stereochemically complex spiro-pyrrolizine derivatives attached to a quinoxaline core. researchgate.net In one example, an azomethine ylide generated in situ from ninhydrin and proline reacts with a nitrostyrene (B7858105) derivative. This multi-component reaction proceeds in a highly regio- and stereoselective manner to form a five-membered pyrrolizine ring with up to four new chiral centers. researchgate.net The stereochemical outcome is dictated by the orbital interactions between the 1,3-dipole and the dipolarophile during the cycloaddition.

In other instances, the reaction of 1-(2-isocyanophenyl)pyrrole (B1598011) with iminium salts has been shown to produce 4-(1-dialkylaminoalkyl)pyrrolo[1,2-a]quinoxalines as a 1:1 mixture of diastereomers, indicating the formation of a new stereocenter, although the specific stereochemistry was not determined. semanticscholar.org This highlights that even seemingly simple addition reactions can generate stereochemical complexity that must be addressed.

Table 2: Examples of Stereoselective Reactions in Pyrroloquinoxaline-related Synthesis
Reaction TypeSubstratesKey FeaturesStereochemical OutcomeReference
Diels-Alder CycloadditionStyrylpyrazoles + N-methylmaleimideLeads to pyrrolo[3,4-g]indazole-6,8-dione precursorsStereospecific syn-addition creates defined stereocenters in the initial adduct researchgate.net
1,3-Dipolar CycloadditionAzomethine ylide + Nitrostyrene derivativeFour-component cascade reaction under microwave irradiationHighly regio- and stereoselective formation of spiro-pyrrolizines with multiple chiral centers researchgate.net
Addition to Iminium Salt1-(2-isocyanophenyl)pyrrole + Iminium saltFollowed by cyclizationForms a 1:1 mixture of diastereomers semanticscholar.org

Impact on Product Diversity

The ability to control regiochemistry and stereochemistry exponentially increases the diversity of accessible molecules. Regiocontrol allows chemists to synthesize a complete set of constitutional isomers, each potentially having unique properties. For example, altering the attachment points of the pyrrole ring to the quinoxaline moiety or changing the position of substituents can profoundly influence the molecule's frontier molecular orbitals (HOMO-LUMO levels), solubility, and how it interacts with biological targets. rsc.orgrsc.org

Stereochemical diversity is equally critical. Different enantiomers of a chiral drug can have different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic. By developing stereoselective syntheses, chemists can produce enantiomerically pure compounds, which is often a requirement for therapeutic applications. The development of potent and selective inhibitors of protein kinases, such as Akt, has been shown to depend on the specific stereoisomer of the inhibitor molecule. arkat-usa.org Therefore, mastering both regio- and stereoselective strategies is fundamental to unlocking the full potential of the this compound scaffold for applications in materials science and medicinal chemistry.

Structure Function Relationships and Molecular Design Principles

Rational Design of 6H-Pyrrolo[3,4-g]quinoxaline Derivatives for Tunable Electronic and Photophysical Characteristics

The rational design of this compound derivatives is a key strategy for creating materials with specific electronic and light-interacting properties. rsc.org By strategically modifying the core structure, researchers can fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). researchgate.netbeilstein-journals.org

A prominent example of this design approach is the creation of the novel electron-deficient building block, 5,9-di(thiophen-2-yl)-6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione, abbreviated as PQD. rsc.orgdiva-portal.org This derivative was synthesized by functionalizing the quinoxaline (B1680401) (Qx) core with a dicarboxylic imide moiety. rsc.orgdiva-portal.org The fusion of these two potent electron-withdrawing groups results in a significantly stronger electron-deficient unit compared to structures containing only one of these groups. rsc.orgdiva-portal.org This enhanced electron deficiency promotes strong intramolecular charge transfer (ICT) when the PQD unit is copolymerized with an electron-rich (donor) unit. rsc.orgdiva-portal.org

Theoretical studies using Density Functional Theory (DFT) are instrumental in this design process. researchgate.net DFT calculations help predict the electronic, optical, and photovoltaic properties of newly designed molecules before their synthesis, saving time and resources. researchgate.net These computational models can evaluate how different structural modifications will affect HOMO/LUMO levels and the energy gap, guiding the synthesis of derivatives with desired characteristics. rsc.orgresearchgate.net For instance, four polymers based on the PQD unit were synthesized that exhibited deep HOMO levels and absorption spectra shifted to longer wavelengths (bathochromic shift), properties that are highly desirable for photovoltaic applications. rsc.orgdiva-portal.org The resulting copolymers, when used in bulk heterojunction solar cells, achieved very high open-circuit voltages (Voc) of approximately 1.0 V, demonstrating the success of this rational design strategy. rsc.orgdiva-portal.org

Influence of Substituent Effects on Molecular Architecture and Material Functionality

Substituents attached to the this compound core have a profound impact on the molecule's three-dimensional structure, its electronic properties, and ultimately, the performance of the final material. rsc.org The strategic placement of different chemical groups can alter solubility, molecular packing in the solid state, and the energy levels of frontier molecular orbitals. rsc.orgnsf.gov

In the case of the PQD-based copolymers, the introduction of side chains onto the main polymer backbone is crucial for ensuring good solubility. rsc.orgdiva-portal.org This improved solubility allows for the formation of high molecular weight polymers, which is often necessary for achieving optimal performance in electronic devices. rsc.orgdiva-portal.org Furthermore, the nature of the side groups on the donor unit of the copolymer, such as benzo[1,2-b:4,5-b]dithiophene (BDT), correlates directly with device performance. rsc.orgdiva-portal.org

The electronic nature of substituents is also a critical factor. The fusion of the electron-withdrawing quinoxaline and dicarboxylic imide groups in the PQD unit significantly lowers the HOMO energy level of the resulting copolymers. rsc.orgdiva-portal.org This deep HOMO level is a primary reason for the high open-circuit voltage observed in solar cells made from these materials. rsc.orgdiva-portal.org One of the synthesized copolymers, PBDT-PQD1, achieved a power conversion efficiency of 4.9%, a success attributed to its strong absorption intensity and favorable film morphology, both of which are influenced by the specific substituents used. rsc.orgdiva-portal.org

The table below summarizes the properties of four PQD-based copolymers, illustrating the influence of different side groups on the BDT donor unit.

PolymerHOMO (eV)LUMO (eV)Optical Bandgap (eV)Voc (V)PCE (%)
PBDT-PQD1-5.62-3.572.051.014.9
PBDT-PQD2-5.53-3.551.980.983.1
PBDT-PQD3-5.50-3.541.960.962.4
PBDT-PQD4-5.58-3.562.020.993.8
Data sourced from research on Pyrrolo[3,4-g]quinoxaline-6,8-dione-based conjugated copolymers. rsc.orgdiva-portal.org

Conformational Analysis and Intermolecular Interactions in Pyrrolo[3,4-g]quinoxaline Systems

The spatial arrangement (conformation) of this compound molecules and the non-covalent forces between them (intermolecular interactions) are fundamental to their properties in the solid state. While detailed crystallographic data for the parent this compound is limited in the search results, the principles can be understood by examining related quinoxaline-based heterocyclic systems. acs.orguj.edu.pl

Conformational analysis reveals how the molecule arranges itself in three-dimensional space. The planarity of the fused ring system can be influenced by bulky substituents, which may cause twisting or bending of the molecular backbone. acs.org Intramolecular hydrogen bonds can also play a significant role in stabilizing specific conformations. uj.edu.plmdpi.com For example, in derivatives of the isomeric pyrrolo[2,3-b]quinoxaline, intramolecular hydrogen bonds between an enamine group and nitrogen atoms in the quinoxaline core or other substituents are crucial for stabilizing either the (E) or (Z) diastereomer. uj.edu.pl

Intermolecular interactions dictate how molecules pack together in a crystal lattice, which is critical for properties like charge transport in semiconductors. acs.orguj.edu.pl Common interactions include:

π-π Stacking: The flat, aromatic surfaces of the quinoxaline systems allow them to stack on top of each other. The distance between these stacked rings, typically between 3.2 and 3.5 Å, is indicative of strong π-π interactions, which create pathways for electrons to move between molecules. acs.org

Hydrogen Bonding: Weak intermolecular hydrogen bonds, such as those between a carbon-hydrogen bond and a nitrogen atom (C–H···N) on an adjacent molecule, can help stabilize the crystal structure and guide the molecular packing arrangement. acs.org

Analytical techniques like single-crystal X-ray diffraction are used to determine the precise molecular structure and packing in the crystalline state. nih.gov Furthermore, computational methods such as Hirshfeld surface analysis can be employed to visualize and quantify the various intermolecular interactions within the crystal. acs.orgnih.gov For related pyrrolo[1,2-a]quinoxalines, such analyses have shown that H---H, C---N, and C---H interactions can account for a significant portion of the close contacts between molecules, defining the crystal's architecture. acs.org The way these molecules arrange themselves, whether in antiparallel dimers or parallel stacks, can influence the charge transfer mechanisms and ultimately the material's fluorescent and electronic properties. uj.edu.pl

Advanced Spectroscopic and Diffraction Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6H-Pyrrolo[3,4-g]quinoxaline derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectra of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives exhibit characteristic signals that are crucial for confirming their structure. For instance, in a derivative of 1-(p-tolyl)pyrrolo[1,2-a]quinoxaline, the proton at the C1 position appears as a singlet at 8.81 ppm, while the proton at C3 gives a singlet at 6.77 ppm. rsc.org The aromatic protons on the quinoxaline (B1680401) and phenyl rings typically resonate in the range of 7.14–7.95 ppm. rsc.org The chemical shifts can be influenced by substituents; for example, an electron-donating methoxy (B1213986) group on the phenyl ring can shift the signals of adjacent protons. rsc.org In some instances, heating the sample can improve the separation of overlapping signals in the aromatic region. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. For a 3-bromo-1-(p-tolyl)pyrrolo[1,2-a]quinoxaline derivative, the carbon atoms of the pyrroloquinoxaline core and the tolyl group show distinct resonances. rsc.org For example, the C3 carbon bearing a bromine atom is observed at 95.82 ppm, while the carbons of the quinoxaline moiety appear in the region of 116.51–144.38 ppm. rsc.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to electronegative atoms or electron-withdrawing groups generally appearing at higher chemical shifts (downfield). libretexts.org

Dynamic NMR Studies: While specific dynamic NMR studies on the parent this compound are not extensively detailed in the provided context, the principles of NMR allow for the investigation of dynamic processes such as conformational changes or restricted rotation around single bonds. By analyzing changes in the NMR spectra at different temperatures, researchers can determine the energy barriers associated with these dynamic phenomena.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for a 3-Bromo-1-(p-tolyl)pyrrolo[1,2-a]quinoxaline Derivative rsc.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-18.81 (s)-
H-36.77 (s)95.82
Aromatic H7.14-7.95 (m)116.51-144.38
CH₃2.48 (s)21.60

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and its derivatives.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For derivatives of pyrrolo[1,2-a]quinoxaline, the N-H stretching vibration of the pyrrole (B145914) ring is typically observed in the range of 3317–3318 cm⁻¹. beilstein-journals.org The C=O stretching vibrations in derivatives containing carbonyl groups, such as in pyrrolo[1,2-a]quinoxalin-4-ones, appear around 1651-1710 cm⁻¹. beilstein-journals.org Aromatic C-H stretching vibrations are generally found in the region of 3000-3100 cm⁻¹. scialert.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the analysis of related indeno quinoxaline derivatives, C-C stretching modes have been observed in the FT-Raman spectra at 1582 and 1512 cm⁻¹. scialert.net The rocking modes of CH₂ groups in a pyrrole ring have been identified at 741 and 718 cm⁻¹. scialert.net

Interactive Data Table: Characteristic Vibrational Frequencies for Pyrroloquinoxaline Derivatives

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Reference
N-H Stretch3317–3318- beilstein-journals.org
C=O Stretch1651-1710- beilstein-journals.org
Aromatic C-H Stretch3000-3100- scialert.net
C-C Stretch1579, 15061582, 1512 scialert.net
CH₂ Rocking712741, 718 scialert.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission for Electronic Transitions

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission, provides insights into the electronic structure and transitions within the this compound system.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectra of pyrrolo[1,2-a]quinoxaline derivatives typically show distinct absorption bands corresponding to π-π* and intramolecular charge transfer (ICT) transitions. For copolymers based on a 5,9-di(thiophen-2-yl)-6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione (PQD) unit, two main absorption bands are observed: one between 300–450 nm (π-π* transition) and another between 500–800 nm (ICT). rsc.org The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity and the nature of the substituents. rsc.orgacrhem.org For instance, some pyrrolo[1,2-a]quinoxalines exhibit absorption maxima in the range of 350–385 nm in DMF. acrhem.org

Fluorescence Emission Spectroscopy: Many pyrroloquinoxaline derivatives exhibit fluorescence, and their emission spectra are sensitive to the molecular environment. The emission maxima (λ_em) can shift with solvent polarity, a phenomenon known as solvatochromism. rsc.org For certain indoloquinoxaline derivatives, a red-shift in the emission spectrum is observed with increasing solvent polarity. rsc.org The fluorescence of some pyrrolo[1,2-a]quinoxalinoporphyrins displays an emission band around 652 nm with a shoulder at approximately 717 nm when excited at 420 nm. beilstein-journals.org

Interactive Data Table: UV-Vis Absorption and Fluorescence Emission Data for Pyrroloquinoxaline Derivatives

Compound Type Solvent Absorption λ_max (nm) Emission λ_em (nm) Reference
PQD-based CopolymersChloroform300-450, 500-800- rsc.org
Indoloquinoxaline derivativeDichloromethane~394492-498 rsc.org
Pyrrolo[1,2-a]quinoxalinesDMF350-385- acrhem.org
Pyrrolo[1,2-a]quinoxalinoporphyrinChloroform~422, 517, 552, 596, 647~652, ~717 beilstein-journals.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the molecular weight and elemental composition of a compound. It provides a precise mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous confirmation of the molecular formula. Various ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed. rsc.orgrsc.orgnih.gov For example, the molecular ion peak [M+H]⁺ for 3-bromo-1-(p-tolyl)pyrrolo[1,2-a]quinoxaline was calculated to be 337.0335 and found to be 337.0333, confirming its molecular formula. rsc.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture

Interactive Data Table: Crystal Data for a Pyrrolo[1,2-a]quinoxaline Derivative mdpi.com

Parameter Value
Crystal SystemMonoclinic
Space GroupCc
a (Å)30.4488(6)
b (Å)4.8817(1)
c (Å)14.3011(3)
β (°)109.613(1)
Volume (ų)2002.41(7)
Z4

Computational Chemistry and Theoretical Insights into 6h Pyrrolo 3,4 G Quinoxaline

Quantum Chemical Calculations (Density Functional Theory and Post-Hartree-Fock Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecular system. Density Functional Theory (DFT) has become a widely used method due to its balance of computational cost and accuracy. Post-Hartree-Fock methods, while more computationally intensive, offer higher levels of theory and are employed for more precise energy calculations and to benchmark other methods. numberanalytics.comststephens.net.in These advanced techniques improve upon the Hartree-Fock method by more accurately accounting for electron correlation, which is the interaction between individual electrons. ststephens.net.inyoutube.com

Density Functional Theory (DFT) calculations are instrumental in analyzing the electronic landscape of pyrroloquinoxaline derivatives. The core of this analysis lies in the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

For instance, in a study of a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, DFT calculations using the B3LYP functional and a 6–31G(d,p) basis set determined the HOMO and LUMO energies to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For another derivative, 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline, the HOMO-LUMO gap was calculated to be 3.2 eV, indicating moderate reactivity. vulcanchem.com

Theoretical studies on copolymers incorporating the 6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione (PQD) moiety show that this unit is strongly electron-deficient. rsc.orgrsc.orgchalmers.se This property leads to deep-lying HOMO and LUMO levels in the resulting polymers. For example, copolymers PBDT-PQD1 and PBDT-PQD2 exhibited HOMO levels of -5.97 eV and -5.96 eV, respectively. rsc.org Such computational insights are crucial for designing materials with specific electronic properties for applications like organic solar cells. scielo.org.mx

Table 1: Calculated Frontier Orbital Energies for Pyrroloquinoxaline Derivatives

Compound/DerivativeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxalineDFT/B3LYP/6-31G(d,p)-6.0504-3.24462.8058 nih.gov
7,8-dihydro-6H-pyrrolo[2,3-g]quinoxalineDFT--3.2 vulcanchem.com
PBDT-PQD1 CopolymerCyclic Voltammetry (Experimental)-5.97~ -3.7~ 2.27 rsc.org
PBDT-PQD2 CopolymerCyclic Voltammetry (Experimental)-5.96~ -3.7~ 2.26 rsc.org
DYF-TF AcceptorDFT-5.59-3.631.96 chinesechemsoc.org

Quantum chemical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can accurately compute geometric parameters like bond lengths and angles, which often show good agreement with data from single-crystal X-ray diffraction. researchgate.net

Furthermore, these methods can predict vibrational frequencies (FT-IR), electronic absorption wavelengths (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For instance, a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione demonstrated a strong correlation between the experimentally measured FT-IR, UV-Vis, and NMR signals and the values computed using DFT. researchgate.net The theoretical NMR chemical shifts are often obtained using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Good agreement between calculated and experimental data, often indicated by a high correlation coefficient (R² value), validates the chosen computational model. researchgate.net This validation provides confidence in the model's ability to predict other properties of the molecule that are not easily measured. researchgate.netresearchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Quinoxaline (B1680401) Derivative

TechniqueParameterExperimental ValueCalculated ValueMethodSource
UV-Visλmax228 nm, 315 nm-- nih.gov
1H NMRChemical Shifts (δ ppm)6.01-7.9-- nih.gov
13C NMRChemical Shifts (δ ppm)106.1-157.9-- nih.gov
NMRProton Signals Correlation (R²)-0.9769DFT/B3LYP researchgate.net
NMRCarbon Signals Correlation (R²)-0.9972DFT/B3LYP researchgate.net

Analysis of Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Energetics

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Photophysical Properties

To understand the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. acrhem.orgrsc.org It is used to investigate electronic transitions, excited-state geometries, and the resulting photophysical properties such as absorption and emission spectra. chemrxiv.orgresearchgate.net

TD-DFT calculations can simulate UV-visible absorption spectra by determining the energies of vertical excitations from the ground state (S₀) to various excited states (S₁, S₂, etc.) and their corresponding oscillator strengths (fₒₛ), which relate to the intensity of the absorption peaks. acrhem.orgrsc.org Studies on pyrrolo[1,2-a]quinoxalines have used TD-DFT to gain insights into the observed absorption maxima. acrhem.org For some derivatives, TD-DFT has revealed that the lowest energy absorption bands are dominated by the S₀→S₁ and S₀→S₂ transitions. acs.org

Furthermore, by optimizing the geometry of the first excited state (S₁), TD-DFT can be used to study emission properties and Stokes shifts (the difference between the absorption and emission maxima). chemrxiv.org These calculations can reveal the nature of the fluorescent state, such as whether it involves intramolecular charge transfer (ICT), a phenomenon characterized by a significant change in dipole moment between the ground and excited states. chemrxiv.orgacs.org The agreement between TD-DFT predictions and experimental photophysical data is crucial for designing novel fluorophores and materials for optoelectronic applications. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a vital tool for elucidating complex reaction mechanisms, allowing researchers to map out potential energy surfaces and identify transition states and intermediates. researchgate.netrsc.org For the synthesis of pyrrolo[2,3-b]quinoxalines, a proposed mechanism involves the reaction of a 3-pyrroline-2-one (B142641) derivative with o-phenylenediamine, proceeding through intermediates to the final product via oxidative dehydrogenation. rsc.org

DFT calculations can determine the thermodynamics (ΔG°) and kinetics (activation barriers, ΔG‡) of different reaction pathways. researchgate.net For example, in studying the radical scavenging activity of a pyrrolo[2,3-b]quinoxaline derivative, potential energy surface analysis showed that a specific radical addition reaction had the lowest activation barrier, identifying it as the most likely kinetic pathway. rsc.org

Similarly, computational studies on gold-catalyzed reactions to form pyrrolo[1,2-a]quinoxalines have proposed mechanisms involving steps like intermolecular C-N bond formation and subsequent intramolecular nucleophilic reactions. acs.orgmdpi.com By modeling the energies of reactants, intermediates, transition states, and products, researchers can rationalize reaction outcomes, regioselectivity, and the role of the catalyst, providing a deeper understanding that guides further synthetic efforts. scribd.com

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to view the dynamic nature of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can map the conformational landscape, revealing the different shapes a molecule can adopt and the energetic barriers between them. cresset-group.comdiva-portal.org This is particularly important for flexible molecules like this compound and its derivatives, where conformational changes can significantly impact properties and interactions.

An MD simulation generates an ensemble of structures, representing the various conformations accessible to the molecule at a given temperature. cresset-group.com This approach allows for the assessment of molecular movements and the identification of low-energy, biologically relevant conformations. cresset-group.comnih.gov While often applied to large biomacromolecules like proteins, the principles of MD are equally applicable to smaller organic molecules. mdpi.comcecam.org For this compound, MD simulations could be used to explore its flexibility, the dynamics of its interactions with solvent molecules, and how it might adapt its shape upon binding to a biological target. The quality of an MD simulation is highly dependent on the accuracy of the force field used to describe the interactions between atoms. mdpi.comcresset-group.com

In Silico Studies of Molecular Interactions with Biological Targets (e.g., Molecular Docking)

In silico techniques, particularly molecular docking, are essential in modern drug discovery for predicting how a small molecule (ligand) might bind to a biological target, typically a protein or enzyme. acs.org This computational method places the ligand into the active site of a receptor and scores the potential binding poses based on their steric and energetic complementarity. frontiersin.org

Numerous studies have employed molecular docking to investigate the potential of quinoxaline derivatives as therapeutic agents. researchgate.net For example, derivatives of pyrrolo[3,4-c]pyrrole (B14788784) and pyrrolo[2,3-b]quinoxaline have been docked into the active site of the SARS-CoV-2 main protease (Mpro) to evaluate their potential as antiviral candidates. nih.govresearchgate.net These studies predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. researchgate.net

In another example, phthalimide (B116566) derivatives were docked into the active sites of DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2) to explore their antiproliferative mechanisms. scielo.org.mx Molecular docking of thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives has also been used to propose a plausible mechanism for their antimycobacterial activity. mdpi.com These computational predictions help to establish structure-activity relationships and guide the design and synthesis of more potent and selective inhibitors. researchgate.netacs.org

Table 3: Examples of Molecular Docking Studies with Quinoxaline Derivatives

Derivative ClassBiological TargetPredicted Binding Energy (kcal/mol)Purpose of StudySource
Pyrrolo[3,4-c]pyrrolesSARS-CoV-2 Mpro-7.0 to -7.8Antiviral potential researchgate.net
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxalineSARS-CoV-2 Mpro-Antiviral potential nih.gov
Phthalimide DerivativesDNMT1, VEGFR2-Antiproliferative mechanism scielo.org.mx
Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalinesMycobacterial target-Antitubercular activity mechanism mdpi.com
Quinazolin-4(3H)-one MotifsBacterial/Fungal enzymes-Antimicrobial activity frontiersin.org

Applications of 6h Pyrrolo 3,4 G Quinoxaline in Advanced Functional Materials

Integration as Electron-Deficient Building Blocks in Conjugated Polymers for Organic Electronics

The 6H-Pyrrolo[3,4-g]quinoxaline unit, particularly its dione (B5365651) derivative (pyrrolo[3,4-g]quinoxaline-6,8-dione or PQD), is recognized as a potent electron-deficient building block in the synthesis of conjugated polymers. diva-portal.orgrsc.orgdiva-portal.org This characteristic arises from the fusion of two powerful electron-withdrawing groups: the quinoxaline (B1680401) core and a dicarboxylic imide moiety. diva-portal.orgdiva-portal.org This combination results in a significantly stronger electron-accepting capability compared to units containing only one of these groups. diva-portal.org

When this electron-deficient PQD unit is incorporated into a polymer backbone alongside an electron-rich (donor) unit, it promotes a strong intramolecular charge transfer (ICT) interaction. diva-portal.org This ICT is fundamental to tailoring the optoelectronic properties of the resulting donor-acceptor (D-A) copolymer. The enhanced ICT effect leads to a narrowing of the polymer's band gap and a lowering of its highest occupied molecular orbital (HOMO) energy level. diva-portal.orgdiva-portal.org These tunable properties are critical for applications in organic electronics. Furthermore, the strategic placement of side chains on the PQD unit can ensure good solubility, which facilitates the synthesis of high molecular weight copolymers essential for effective device fabrication. diva-portal.orgrsc.orgdiva-portal.org

Role in Organic Photovoltaic Devices (OPVs)

The D-A polymer strategy, utilizing electron-deficient units like this compound, is a cornerstone of modern organic photovoltaic (OPV) design. The ability to fine-tune energy levels and absorption spectra through molecular engineering has led to significant advancements in both bulk heterojunction and dye-sensitized solar cells.

Researchers have synthesized various copolymers by pairing the PQD unit with different donor units, such as benzo[1,2-b:4,5-b]dithiophene (BDT). diva-portal.org The performance of the resulting solar cells is not only dependent on the core D-A structure but is also influenced by the side groups on the donor unit, which affect film morphology and absorption intensity. diva-portal.org For instance, copolymers based on PQD and BDT have yielded solar cells with Voc values around an impressive 1.0 V. diva-portal.org One such copolymer, PBDT-PQD1, achieved a PCE of 4.9% when blended with the fullerene acceptor PC71BM. diva-portal.org More recent work on related fused-ring pyrrolo-dithieno-quinoxaline acceptors with a non-fullerene acceptor (Y6) has pushed efficiencies even higher, with one copolymer achieving a remarkable PCE of 15.42%, underscoring the potential of this class of materials. nih.gov

Table 1: Performance of BHJ Solar Cells based on Pyrroloquinoxaline Copolymers

Polymer/Acceptor Blend Voc (V) Jsc (mA/cm²) FF (%) PCE (%) Reference
PBDT-PQD1:PC71BM ~1.0 N/A N/A 4.9 diva-portal.org
P134:Y6 N/A N/A N/A 15.42 nih.gov

The this compound architecture has also been successfully employed in the design of sensitizers for dye-sensitized solar cells (DSSCs). In this context, the molecule is typically part of a D-π-A structure, where it acts as the electron-accepting core, linked to a donor group via a π-bridge. rsc.orgnih.gov

Two novel D-π-A sensitizers, L101 and L102, which incorporate a this compound-6,8(7H)-dione core, have been synthesized and tested in liquid DSSCs. rsc.orgnih.govresearchgate.net These sensitizers were designed to optimize light absorption and facilitate efficient electron injection into the semiconductor (e.g., TiO₂) of the solar cell. The performance of these dyes in DSSCs demonstrated the viability of the pyrroloquinoxaline unit in this application, with the L102 sensitizer (B1316253) achieving a promising power conversion efficiency of 6.2% under standard AM 1.5 illumination. rsc.orgresearchgate.net

Table 2: Performance of DSSCs using Pyrroloquinoxaline-based Sensitizers

Sensitizer Voc (mV) Jsc (mA/cm²) FF PCE (%) Reference
L102 N/A N/A N/A 6.2 rsc.org

Design and Performance Principles in Donor-Acceptor (D-A) Copolymers for Bulk Heterojunction Solar Cells

Development of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

The versatility of quinoxaline-based materials extends to transistors and light-emitting devices. chalmers.sefrontiersin.orgrsc.org The ability to engineer their charge transport properties makes them attractive candidates for the active semiconductor layer in OFETs and as emissive or host materials in OLEDs.

In the realm of OFETs, polymers incorporating a quinoxaline-based acceptor have shown significant potential as p-type semiconductors. frontiersin.org A novel polymer, PQ1, designed with a thiophene-substituted quinoxaline acceptor and an indacenodithiophene (IDT) donor, exhibited strong intramolecular charge transfer and favorable molecular packing in thin films. frontiersin.org These characteristics facilitated efficient charge transport, and OFETs using PQ1 as the semiconductor layer demonstrated high hole mobilities of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org Similarly, studies on copolymers based on thiadiazoloquinoxaline (TQ), a related structure, have reported hole mobilities as high as 0.24 cm² V⁻¹ s⁻¹ by carefully engineering the polymer's donor unit and side-chain architecture. rsc.org

While the broader family of quinoxaline derivatives has been extensively used in OLEDs, particularly as electron-transporting or host materials due to their electron-deficient nature, specific examples focusing on the this compound scaffold are less common in the literature. frontiersin.orgacs.org However, related dipolar compounds featuring quinoxaline acceptors have been successfully used to create OLEDs with emission colors tunable from blue-green to orange. acs.org Furthermore, quinoxaline-based materials designed for thermally activated delayed fluorescence (TADF) have led to highly efficient OLEDs. rsc.org This suggests a strong potential for appropriately designed this compound derivatives in future OLED applications.

Table 3: OFET Performance of Quinoxaline-based Polymers

Polymer Hole Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio Reference
PQ1 0.12 >10⁵ frontiersin.org
P6 (TQ-based) 0.24 >10⁴ rsc.org

Sensing Applications: Design of Chemosensors and Biosensors based on Pyrroloquinoxaline Scaffolds

The design of chemosensors and biosensors often relies on a modular approach, combining a recognition element that selectively interacts with a target analyte and a transducer that converts this interaction into a measurable signal (e.g., optical or electrical). researchgate.net The inherent photophysical and electrochemical properties of conjugated materials make them excellent candidates for the transducer component.

While specific studies detailing the use of the this compound scaffold in sensing applications are not widely reported, its fundamental properties make it a promising platform for such designs. The pyrroloquinoxaline core possesses a dual electron donor-acceptor nature and can exhibit environmentally sensitive fluorescence, including aggregation-induced emission (AIE) in some derivatives. acs.org These characteristics are highly desirable for developing "turn-on" or "turn-off" fluorescent sensors.

The general principle would involve functionalizing the pyrroloquinoxaline scaffold with a specific receptor for a target analyte (e.g., a metal ion, a small molecule, or a biological macromolecule like DNA or a protein). nih.gov The binding of the analyte to the receptor would induce a change in the electronic structure or conformation of the pyrroloquinoxaline core, leading to a detectable change in its absorption or fluorescence properties. Given the successful use of other pyrrole (B145914) and quinoxaline-based systems in biosensing, the development of sensors based on the unique pyrroloquinoxaline framework represents a logical and promising direction for future research. nih.gov

Table 4: Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
This compound-6,8-dione PQD
Phenyl-C71-butyric acid methyl ester PC71BM
Benzo[1,2-b:4,5-b]dithiophene BDT
Indacenodithiophene IDT
Thiadiazoloquinoxaline TQ
Tris(8-hydroxyquinolinato)aluminum Alq3
1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene TPBi
Pyrrolo[1,2-a]quinoxalines PQN
5H- rsc.orgchalmers.seCurrent time information in Middlesex County, CA.thiadiazolo [3,4-f]isoindole-5,7(6H)-dione -
This compound-6,8(7H)-dione -

Investigation of Biological Activities in Vitro and Mechanistic Studies

Enzyme Inhibition and Modulation Studies

Derivatives of the pyrroloquinoxaline scaffold have been extensively investigated as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.

Kinase Inhibition:

The pyrrolo[3,2-b]quinoxaline scaffold has been identified as a potent inhibitor of Ephrin (Eph) tyrosine kinases. uzh.ch Structure-based drug design, utilizing X-ray crystal structures of the EphA3 tyrosine kinase catalytic domain, has guided the development of novel type I1/2 and type II inhibitors. uzh.chrsc.org These inhibitors occupy the ATP-binding site, with the pyrrolo[3,2-b]quinoxaline core forming key hydrogen bonds with the hinge region of the kinase. uzh.chrsc.org Specifically, the amino group at position 2 of the pyrrole (B145914) ring can form a bifurcated hydrogen bond with the side chain of the gatekeeper residue Thr693 and the backbone carbonyl of Glu694. uzh.chrsc.org Furthermore, an amide substituent at position 3 can engage in hydrogen bonding with the backbone of Met696. rsc.org This binding mode, characteristic of type I inhibitors, has been confirmed by X-ray diffraction analysis. uzh.ch

The design of type II inhibitors, which bind to the inactive DFG-out conformation of the kinase, has also been successful. nih.gov These inhibitors often feature a hydrophobic moiety that extends into a pocket created by the displacement of the phenylalanine residue of the DFG motif. uzh.ch This interaction contributes to a slow dissociation rate from the target kinase. uzh.ch

Beyond Eph kinases, certain pyrrolo[3,2-b]quinoxaline derivatives have demonstrated broader selectivity, inhibiting other clinically relevant kinases such as ABL1, EGFR, FLT3, KIT, and MET. rsc.org A global chemical proteomics approach has helped to elucidate the drug-protein interaction profiles of these compounds, revealing their engagement with kinases like LYN, BTK, and mTOR, which are significant in lymphoma. rsc.org

Derivatives of pyrrolo[1,2-a]quinoxaline (B1220188) have also been explored as potential inhibitors of Akt kinase (protein kinase B), a key player in cell survival and proliferation pathways. tandfonline.comtandfonline.com

Structure-Based Drug Design:

The development of these kinase inhibitors has heavily relied on structure-based drug design. The X-ray structure of the EphA3 kinase in complex with a type II inhibitor served as a blueprint for designing new quinoxaline (B1680401) derivatives. rsc.orgrsc.orgnih.gov This approach allowed for the optimization of the scaffold to enhance potency and selectivity. For instance, the introduction of a linker at the 7-position of the quinoxaline moiety was predicted to be well-tolerated due to its solvent accessibility, facilitating the synthesis of tethered inhibitors for chemical proteomics studies. rsc.orgnih.gov

Compound ClassTarget Enzyme(s)Key Findings
Pyrrolo[3,2-b]quinoxaline derivativesEph Tyrosine Kinases (EphA3, EphB4)Low nanomolar affinity, slow unbinding rates for type II inhibitors. uzh.ch
Pyrrolo[3,2-b]quinoxaline derivativesABL1, EGFR, FLT3, KIT, MET, LYN, BTK, mTORBroader selectivity profile, potential for lymphoma treatment. rsc.org
Pyrrolo[1,2-a]quinoxaline derivativesAkt Kinase (PKB)Potential inhibitors of a key cell survival pathway. tandfonline.comtandfonline.com

In Vitro Antiproliferative and Cytotoxicity Studies on Cancer Cell Lines

The enzyme-inhibitory activities of pyrroloquinoxaline derivatives translate into significant antiproliferative and cytotoxic effects against a variety of cancer cell lines.

Studies have shown that pyrrolo[1,2-a]quinoxaline derivatives exhibit antiproliferative activity against human leukemic cell lines (K562, U937, HL60) and the breast cancer cell line MCF7. tandfonline.comtandfonline.com The antiproliferative effects of some of these compounds are linked to the induction of autophagic vacuoles. nih.gov Structure-activity relationship (SAR) studies on pyrrolo[1,2-a]quinoxalines have underscored the importance of substitution at the C-4 position of the pyrroloquinoxaline nucleus and functionalization of the pyrrole ring for potent antiproliferative activity. tandfonline.comnih.gov

Pyrrolo[2,3-b]quinoxaline derivatives have also demonstrated antiproliferative activity against various cancer cell lines, including prostate (PC3), colorectal (Caco-2), and cervical (HeLa) cancer cells. researchgate.net

Furthermore, derivatives of pyrido[2,3-g]quinoxalinone have been shown to inhibit the replication of Hepatitis C virus (HCV) in a subgenomic replication assay, although some cytotoxicity was also observed. nih.gov

The cytotoxicity of these compounds has been evaluated using methods like the MTT assay. For example, the IC50 values for some N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide derivatives were as low as 2.5 µM against certain cancer cell lines. researchgate.net

Compound SeriesCancer Cell LinesObserved Effect
Pyrrolo[1,2-a]quinoxalinesK562, U937, HL60 (Leukemia), MCF7 (Breast)Antiproliferative activity. tandfonline.comtandfonline.com
Pyrrolo[1,2-a]quinoxalinesMDA-MB-231 (Triple-Negative Breast Cancer)Significant decrease in cell viability, formation of autophagic vacuoles. nih.gov
Pyrrolo[2,3-b]quinoxalinesPC3 (Prostate), Caco-2 (Colorectal), HeLa (Cervical)Anti-proliferative activity. researchgate.net
N-(phenyl)-3-(quinoxalin-2-ylamino)benzamidesHCT116 (Colon), HepG2 (Liver), MCF-7 (Breast)Significant anticancer activity with IC50 values as low as 2.5 µM. researchgate.net

Antimicrobial Efficacy Against Specific Pathogens

The biological activity of pyrroloquinoxaline derivatives extends to antimicrobial effects against a range of pathogens.

Antibacterial Activity:

Derivatives of pyrrolo[2,3-b]quinoxaline have shown inhibitory activity against bacterial species such as Escherichia coli and Bacillus spizizenii. researchgate.net Symmetrically disubstituted quinoxalines have demonstrated significant antibacterial activity against strains of Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov

Antifungal Activity:

Certain piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been identified as dual inhibitors of the drug efflux pumps CaCdr1p and CaMdr1p in Candida albicans, a major human fungal pathogen. rsc.org This suggests their potential in combating multidrug resistance in fungal infections. Some symmetrically disubstituted quinoxalines and a pentacyclic derivative have also shown considerable antifungal activity. nih.gov

Antimycobacterial Activity:

4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov One derivative bearing an N,N-dimethylethan-1-amine moiety demonstrated a notable antitubercular activity with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov These compounds are considered heterocyclic analogues of indolo[2,3-b]quinoxalines, which have also shown tuberculostatic activity. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting adenosine (B11128) kinase, as they contain an adenosine-like segment. mdpi.com

Compound ClassPathogenKey Findings
Pyrrolo[2,3-b]quinoxalinesEscherichia coli, Bacillus spizizeniiInhibitory activity. researchgate.net
Symmetrically disubstituted quinoxalinesStaphylococcus aureus, Bacillus subtilis, Escherichia coliSignificant antibacterial activity. nih.gov
Piperazinyl-pyrrolo[1,2-a]quinoxalinesCandida albicansDual inhibitors of drug efflux pumps CaCdr1p and CaMdr1p. rsc.org
4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalinesMycobacterium tuberculosis H37RvAntitubercular activity (MIC = 12.5 μg/mL for the most active compound). nih.gov

Antiviral Potency and Elucidation of Molecular Mechanisms

Pyrroloquinoxaline derivatives have demonstrated promising antiviral activity against a range of viruses, with research focusing on elucidating their molecular mechanisms of action.

Anti-HIV Activity:

Quinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. torvergata.it For instance, certain quinoxalinylethylpyridylthioureas (QXPTs) have shown significant inhibition of HIV-1 replication in vitro. torvergata.it The pyrrolo-quinoxaline systems are proposed to dock into the NNRTI binding pocket of the reverse transcriptase. torvergata.it

Anti-HCV Activity:

Derivatives of pyrido[2,3-g]quinoxalinone have been found to inhibit the replication of the Hepatitis C virus (HCV) in a subgenomic replication assay, indicating their potential as inhibitors of the RNA-dependent RNA polymerase. nih.gov

Other Antiviral Activities:

Halophenyl pyrrolo[2,3-b]quinoxaline derivatives have been investigated for their antiviral properties. One such derivative, ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo-[2,3-b]quinoxaline, was found to inhibit the vaccinia virus with an EC50 value of 2 µM in HEL cell cultures, making it a potential lead for poxvirus inhibition. nih.gov

DNA Intercalation:

The antiviral mechanism of some quinoxaline derivatives is believed to involve DNA intercalation. nih.gov The planar aromatic structure of the pyrroloquinoxaline scaffold is well-suited for insertion between the base pairs of DNA, potentially disrupting DNA replication and transcription processes essential for viral propagation. RNA intercalation has also been demonstrated for some quinoxaline derivatives, which were shown to bind to the NS1A RNA-binding domain of the influenza virus. nih.gov

Compound ClassVirusProposed Mechanism of Action
Quinoxalinylethylpyridylthioureas (QXPTs)HIV-1Non-nucleoside reverse transcriptase inhibition. torvergata.it
Pyrido[2,3-g]quinoxalinonesHepatitis C Virus (HCV)Inhibition of RNA-dependent RNA polymerase. nih.gov
Halophenyl pyrrolo[2,3-b]quinoxalinesVaccinia VirusInhibition of viral replication. nih.gov
Quinoxaline derivativesInfluenza VirusRNA intercalation, binding to NS1A RNA-binding domain. nih.gov

Neuroprotective and Receptor Interaction Studies (in vitro/in silico)

The therapeutic potential of pyrroloquinoxaline derivatives extends to the central nervous system, with studies indicating possible neuroprotective effects and interactions with key receptors.

Neuroprotective Effects:

While direct in vitro neuroprotection studies on 6H-pyrrolo[3,4-g]quinoxaline are limited in the provided context, related structures like indolo[2,3-b]quinoxaline derivatives have been suggested for the treatment of neurodegenerative diseases. nih.gov Some selenium-containing triazine derivatives, which were studied for their interaction with serotonin (B10506) receptors, also exhibited neuroprotective properties against oxidative stress in a neuroblastoma SH-SY5Y model, suggesting a potential avenue for related heterocyclic compounds. acs.org

Receptor Interaction:

In silico studies have identified the quinoxaline moiety as a potential inhibitor of the LRP5/6-sclerostin interaction, which is a therapeutic target for osteoporosis. nih.gov This was achieved through pharmacophore-based virtual screening and docking simulations, which predicted that the quinoxaline scaffold could competitively bind to the LRP5/6 co-receptor, thereby disrupting its interaction with the inhibitor sclerostin and promoting Wnt/β-catenin signaling. nih.gov

Furthermore, some selenium-containing compounds with a triazine core, which also incorporate aromatic moieties, have been shown to be potent antagonists of the serotonin 5-HT6 receptor through in vitro and in silico studies. acs.org Docking and molecular dynamics simulations revealed that these compounds form key hydrogen bonds and π–π interactions within the receptor's binding pocket. acs.org

Study TypeTarget/ModelKey Findings
In silicoLRP5/6-sclerostin interactionQuinoxaline moiety identified as a potential inhibitor, disrupting the interaction and promoting Wnt signaling. nih.gov
In vitro/In silicoSerotonin 5-HT6 ReceptorSelenium-containing triazine derivatives with aromatic moieties act as potent antagonists. acs.org
In vitroNeuroblastoma SH-SY5Y cellsSelenium-containing 5-HT6R antagonists showed neuroprotective effects against oxidative stress. acs.org

Future Perspectives and Emerging Research Frontiers

Innovations in Green and Sustainable Synthetic Methodologies for Pyrrolo[3,4-g]quinoxaline Derivatization

The chemical community is increasingly prioritizing environmentally benign synthetic processes, moving away from harsh reagents and energy-intensive conditions. For pyrroloquinoxaline derivatives, this has spurred significant innovation in green chemistry. A major trend is the adoption of multi-component reactions (MCRs), which combine three or more reactants in a single step, simplifying procedures, reducing solvent waste, and enhancing atom economy. ias.ac.in One-pot syntheses are being developed that use mild, recyclable catalysts and environmentally friendly solvents like water and ethanol. unisi.itmdpi.com

Recent advancements include the use of p-dodecylbenzenesulfonic acid (p-DBSA), a surfactant catalyst that is effective in mild solvents such as water or ethanol, enabling reactions to proceed at room temperature with high yields in short timeframes. unisi.it Other green approaches have utilized inexpensive and low-toxicity catalysts like iron(III) chloride (FeCl3) and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), often in aqueous media, to produce quinoxaline (B1680401) derivatives efficiently. mdpi.com Microwave-assisted synthesis and the use of benign reaction media like polyethylene (B3416737) glycol (PEG-400) have also been shown to accelerate reactions and improve yields, further contributing to the green credentials of pyrroloquinoxaline synthesis. mdpi.comripublication.com

Table 1: Comparison of Green Synthetic Methodologies for Pyrroloquinoxaline and Related Derivatives

Methodology Catalyst/Medium Key Advantages Reaction Conditions Reference(s)
Multi-Component Reaction Acid-catalyzed Environmentally friendly, high atom economy, water as byproduct. Reflux in Ethanol ias.ac.in
Pictet–Spengler Reaction p-Dodecylbenzenesulfonic acid (p-DBSA) Green catalyst, mild solvents (water, ethanol), rapid reaction. Room Temperature unisi.it
Condensation Reaction Cerium(IV) Ammonium Nitrate (CAN) Green chemistry approach, rapid (20 min), no side products. Aqueous media mdpi.com
Annulation/Cleavage Iron(III) Chloride (FeCl3) Low-cost and readily available catalyst. Room Temperature mdpi.com
Nucleophilic Substitution Polyethylene Glycol (PEG-400) Good yields, reduced reaction time. 80-100°C ripublication.com

Exploration of Novel Material Platforms and Device Architectures Incorporating Pyrrolo[3,4-g]quinoxaline Units

The 6H-pyrrolo[3,4-g]quinoxaline core, particularly in its dione (B5365651) form, is a powerful electron-deficient building block for creating advanced organic electronic materials. diva-portal.orgrsc.org Copolymers incorporating 5,9-di(thiophen-2-yl)-6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione (PQD) have been synthesized for use in bulk heterojunction (BHJ) solar cells. diva-portal.orgrsc.orgresearchgate.net The strong electron-withdrawing nature of the PQD unit, combined with electron-donating moieties in a donor-acceptor (D-A) copolymer architecture, leads to deep-lying highest occupied molecular orbital (HOMO) energy levels. rsc.org This property is critical for achieving high open-circuit voltages (Voc) in organic photovoltaic devices. diva-portal.org

Derivatives of this scaffold have also been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netnih.gov For instance, a D-π-A sensitizer (B1316253) incorporating a this compound-6,8(7H)-dione unit achieved a promising power conversion efficiency (PCE) of 6.2%. nih.gov Beyond photovoltaics, the broader quinoxaline family is being explored for a range of electronic applications. They serve as n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transporting and hole-blocking layers in organic light-emitting diodes (OLEDs). nsf.govd-nb.info The ability to fine-tune the electronic properties through chemical modification makes these compounds highly versatile for next-generation electronic devices. nsf.gov

Table 3: Performance of this compound-Based Materials in Electronic Devices

Material/Derivative Device Type Key Performance Metric(s) Significance Reference(s)
Copolymers with PQD unit Bulk Heterojunction Solar Cell High Open-Circuit Voltage (Voc) Deep HOMO level enables high photovoltages. diva-portal.orgrsc.org
L102 Sensitizer Dye-Sensitized Solar Cell (DSSC) Power Conversion Efficiency (PCE) of 6.2% Demonstrates potential in DSSC applications. nih.gov
Quinoxaline-thienylenevinylene (P1) Organic Field-Effect Transistor (OFET) p-type behavior, carrier mobility ~10⁻⁴ cm²/(V s) Suitable for use in complementary circuits. nsf.gov
TQ1 Copolymer Bulk Heterojunction Solar Cell Voc of 0.9 V, PCE of 6% High performance for a quinoxaline-based polymer. rsc.org

Untapped Biological Targets and Mechanistic Pathways for Therapeutic Exploration (pre-clinical)

The structural diversity of the pyrroloquinoxaline family has made it a rich source for identifying novel therapeutic agents. Pre-clinical research is actively exploring new biological targets and elucidating their mechanisms of action. One promising area is in oncology, where derivatives have been designed as potent and specific enzyme inhibitors. For example, pyrrolo[3,2-b]quinoxaline derivatives have been developed as inhibitors of the EphA3 tyrosine kinase, demonstrating high efficacy in controlling tumor size in a lymphoma model. rsc.orgnih.gov A global chemical proteomics approach was used to map the drug-protein interaction profile, helping to identify therapeutic indications. rsc.orgnih.gov Other analogues, such as pyrrolo[1,2-a]quinoxalines, have been identified as potential inhibitors of Akt kinase, a key player in cell proliferation and survival. tandfonline.com

Beyond cancer, derivatives of this compound have shown activity as HIV-1 integrase inhibitors, with one analogue demonstrating an EC50 value of 270 nM in a cell-based assay. jmchemsci.com In neuroscience, certain pyrroloquinoxalines have been developed as high-affinity, selective agonists for the 5-HT3 receptor, a target for managing pain and nausea, with preliminary studies suggesting potential analgesic-like properties. nih.gov Furthermore, the derivative SC144 has been identified as a novel inhibitor of the IL-6/STAT3 signaling pathway, which is implicated in inflammation and various cancers. researchgate.net

Table 4: Pre-clinical Exploration of Pyrroloquinoxaline Derivatives

Derivative Class Biological Target/Pathway Therapeutic Area Key Finding(s) Reference(s)
Pyrrolo[3,2-b]quinoxaline EphA3 tyrosine kinase Oncology (Lymphoma) High efficacy in in vivo tumor control. rsc.orgnih.gov
This compound-6,8(7H)-dione analogue HIV-1 Integrase Antiviral (HIV) EC50 = 270 nM in cell-based assay. jmchemsci.com
Pyrrolo[1,2-a]quinoxaline (B1220188) Akt Kinase Oncology (Leukemia, Breast Cancer) Inhibited cancer cell line proliferation (IC50 = 4.5-8 µM). tandfonline.com
Pyrroloquinoxaline 5-HT3 Receptor (Agonist) Neuroscience Subnanomolar receptor affinity; potential analgesic properties. nih.gov
SC144 (Pyrroloquinoxaline derivative) IL-6/STAT3 Pathway Oncology/Immunology Broad-spectrum anticancer activity. researchgate.net
Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Mycobacterium tuberculosis Infectious Disease Bacteriostatic effect against M. tuberculosis H37Rv. mdpi.com

Predictive Modeling and Data-Driven Discovery in Pyrrolo[3,4-g]quinoxaline Research, including Machine Learning Approaches

The integration of computational tools is revolutionizing the design and discovery of new pyrroloquinoxaline-based molecules. Predictive modeling and data-driven approaches are becoming indispensable for rational design, reducing the time and cost associated with experimental screening. Molecular docking studies are routinely used to predict the binding modes of derivatives to their biological targets, providing a plausible mechanism of action, as demonstrated in studies of antitubercular analogues. mdpi.com

More advanced computational methods are also being employed. For instance, density functional theory (DFT) calculations have been used to investigate the photophysical properties of pyrrolo[1,2-a]quinoxalines, providing insights into their potential for generating reactive oxygen species (ROS) that could be harnessed for photodynamic therapy. acs.org Structure-activity relationship (SAR) studies are being enhanced through quantitative methods, such as using multivariate regression models to correlate the physicochemical properties of substituents with biological activity.

Emerging at the forefront is the application of machine learning (ML). While still a nascent field for this specific scaffold, ML models are being used for related heterocyclic systems. unipa.it A notable application involved using an ML model to predict chemoresistance in 3D tumoroid models where the pyrroloquinoxaline derivative SC144 was among the tested drugs, showcasing the power of data-driven approaches to forecast therapeutic efficacy based on complex biological inputs. researchgate.net The future of pyrroloquinoxaline research will likely see a deeper integration of ML for predicting compound properties, designing novel structures, and identifying promising candidates for synthesis and testing.

Table 5: Computational and Data-Driven Approaches in Pyrroloquinoxaline Research

Methodology Application System/Property Studied Key Insight/Outcome Reference(s)
Molecular Docking Mechanism of Action Antitubercular activity of thienopyrroloquinoxalines. Advanced a plausible mechanism for antimycobacterial activity. mdpi.com
Machine Learning Predicting Drug Efficacy Chemoresistance in tumoroid models. Forecasted therapeutic response to agents including SC144. researchgate.net
Density Functional Theory (DFT) Photophysical Properties ROS generation capability of pyrrolo[1,2-a]quinoxalines. Validated experimental results and explained photophysical features. acs.org
Multivariate Regression Structure-Activity Relationships (SAR) Correlation of substituent properties with biological activity. Enables quantitative and predictive SAR analysis.

Q & A

Basic: What are the key synthetic strategies for 6H-Pyrrolo[3,4-g]quinoxaline derivatives?

Methodological Answer:
The synthesis of this compound derivatives typically involves cycloaddition reactions, annulation strategies, and functionalization of pre-built quinoxaline scaffolds. For example:

  • Dipole-Mediated Cycloaddition: Quinoxalinequinone reacts with diazomethane at low temperatures (-50°C) to yield pyrazolo[3,4-g]quinoxaline derivatives, a method adaptable to pyrrolo analogues .
  • Tosylation and Functionalization: Tosylmethylisocyanide (TosMIC) reactions enable the construction of pyrrolo-fused quinoxaline systems, offering modular substitution patterns .
  • Retrosynthetic Analysis: Breaking down the tricyclic core into simpler precursors (e.g., substituted anilines or diketones) allows stepwise assembly with controlled regiochemistry .

Key Consideration: Optimize reaction conditions (temperature, catalysts) to avoid side products like regioisomers or over-functionalization.

Basic: How does the structural configuration of this compound influence its biological activity?

Methodological Answer:
The fused pyrrolo-quinoxaline system imparts unique steric and electronic properties critical for bioactivity:

  • Steric Effects: The planar tricyclic core enhances π-π stacking with DNA or enzyme active sites, as seen in anticancer studies .
  • Electronic Effects: Electron-withdrawing substituents (e.g., nitro or bromo groups) increase electrophilicity, improving DNA intercalation or kinase inhibition .
  • Comparative Analysis: Analogues like imidazo[1,2-a]quinoxaline show lower steric hindrance but weaker binding, highlighting the pyrrolo system’s advantage in target engagement .

Experimental Design: Use X-ray crystallography or molecular docking to correlate substituent positions with binding affinity.

Advanced: How can computational methods predict the electronic properties of this compound derivatives?

Methodological Answer:
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are pivotal:

  • Band Gap Engineering: Substituting chalcogen atoms (S, Se, Te) in donor-acceptor polymers reduces band gaps (e.g., 0.10 eV for tellurium derivatives) by enhancing electron delocalization .
  • LUMO/HOMO Tuning: Introducing electron-withdrawing groups (e.g., CN) lowers LUMO levels, improving charge transport in organic electronics .
  • Validation: Compare computed spectra (UV-Vis, electrochemical) with experimental data to refine exchange-correlation functionals (e.g., B3LYP) .

Data Contradiction Tip: Discrepancies between DFT and experimental band gaps may arise from solvent effects or solid-state packing—address via polarizable continuum models (PCM).

Advanced: How to resolve contradictions in biological activity data for quinoxaline derivatives?

Methodological Answer:
Conflicting bioactivity results often stem from assay variability or structural nuances:

  • Substituent Effects: Bromo-substituted derivatives may outperform nitro analogues in lung cancer cell inhibition due to enhanced lipophilicity and target residence time . Validate via IC50 comparisons across multiple cell lines.
  • Metal Chelation: Schiff-base metal complexes (e.g., Cu²⁺) exhibit higher DNA cleavage activity than free ligands, requiring careful control of metal coordination in assays .
  • Assay Standardization: Use orthogonal methods (e.g., SPR for binding affinity vs. MTT for cytotoxicity) to reconcile discrepancies .

Advanced: What strategies optimize the synthesis of this compound derivatives with conflicting regioselectivity?

Methodological Answer:
Regiochemical conflicts arise in cycloaddition or annulation steps. Mitigate via:

  • Directed Metalation: Employ directing groups (e.g., -OMe, -NH₂) to control electrophilic substitution sites during ring closure .
  • Microwave-Assisted Synthesis: Accelerate reaction kinetics to favor thermodynamically stable regioisomers .
  • Crystallographic Screening: Use single-crystal XRD to identify dominant products and refine reaction pathways .

Basic: How are this compound derivatives characterized for material science applications?

Methodological Answer:
Key techniques include:

  • Electrochemical Analysis: Cyclic voltammetry (CV) determines HOMO/LUMO levels for organic semiconductors .
  • Photophysical Profiling: UV-Vis-NIR spectroscopy and photoluminescence quantum yield (PLQY) assess optical band gaps and emissive properties .
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability for optoelectronic device integration .

Advanced: How to design this compound-based polymers for NIR-II bioimaging?

Methodological Answer:
Leverage donor-acceptor-donor (D-A-D) architectures:

  • Core Modification: Fuse thiadiazolo[3,4-g]quinoxaline with benzothiadiazole to redshift absorption/emission into NIR-II (1000–1700 nm) .
  • Aggregation-Induced Emission (AIE): Introduce bulky side chains (e.g., triphenylamine) to prevent π-π stacking and enhance fluorescence in aqueous media .
  • In Vivo Validation: Compare signal-to-noise ratios in murine models using commercial NIR-I dyes (e.g., indocyanine green) as controls .

Advanced: What computational tools model the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding using AMBER or GROMACS to identify critical residues (e.g., kinase ATP-binding pockets) .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC50 values to predict anticancer potency .
  • Machine Learning: Train models on public databases (ChEMBL) to prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.